BenchChemオンラインストアへようこそ!

1-Cyclopentyl-2-methylpiperazine dihydrochloride

medicinal chemistry structure-activity relationship building block differentiation

1-Cyclopentyl-2-methylpiperazine dihydrochloride (CAS 2126160-82-3) is a disubstituted piperazine derivative supplied as a crystalline dihydrochloride salt with a molecular formula of C₁₀H₂₂Cl₂N₂ and a molecular weight of 241.20 g/mol. The free base (C₁₀H₂₀N₂, MW 168.28 g/mol) bears a cyclopentyl substituent on N1 and a methyl group at the C2 position of the piperazine ring, generating a stereogenic center and a sterically constrained, lipophilic pharmacophore distinct from simple N-alkylpiperazines.

Molecular Formula C10H22Cl2N2
Molecular Weight 241.2
CAS No. 2126160-82-3
Cat. No. B2465948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-2-methylpiperazine dihydrochloride
CAS2126160-82-3
Molecular FormulaC10H22Cl2N2
Molecular Weight241.2
Structural Identifiers
SMILESCC1CNCCN1C2CCCC2.Cl.Cl
InChIInChI=1S/C10H20N2.2ClH/c1-9-8-11-6-7-12(9)10-4-2-3-5-10;;/h9-11H,2-8H2,1H3;2*1H
InChIKeyZVDXPWGTFOURAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-2-methylpiperazine Dihydrochloride (CAS 2126160-82-3): A Structurally Differentiated N-Cyclopentyl-2-methylpiperazine Building Block for Medicinal Chemistry and CNS-Targeted Library Synthesis


1-Cyclopentyl-2-methylpiperazine dihydrochloride (CAS 2126160-82-3) is a disubstituted piperazine derivative supplied as a crystalline dihydrochloride salt with a molecular formula of C₁₀H₂₂Cl₂N₂ and a molecular weight of 241.20 g/mol . The free base (C₁₀H₂₀N₂, MW 168.28 g/mol) bears a cyclopentyl substituent on N1 and a methyl group at the C2 position of the piperazine ring, generating a stereogenic center and a sterically constrained, lipophilic pharmacophore distinct from simple N-alkylpiperazines [1]. The compound is catalogued by multiple independent suppliers at a baseline purity specification of 95% and is intended exclusively as a research intermediate and building block for further synthetic elaboration .

Procurement Risk Alert: Why 1-Cyclopentyl-2-methylpiperazine Dihydrochloride Cannot Be Replaced by 1-Cyclopentylpiperazine or 2-Methylpiperazine Analogs


Disubstituted piperazine scaffolds are not functionally interchangeable; small variations in N-alkyl and ring-carbon substitution produce pronounced differences in lipophilicity, conformational constraint, and biological target engagement profiles. Replacing 1-cyclopentyl-2-methylpiperazine with its closest commercially available analogs—1-cyclopentylpiperazine (missing the 2-methyl group) or 2-methylpiperazine (missing the N-cyclopentyl group)—fundamentally alters the scaffold’s pharmacochemical vector and ADME properties, as rigorously demonstrated by the differential membrane partitioning and clinical pharmacokinetics of rifampicin (N-methylpiperazine) versus rifapentine (N-cyclopentylpiperazine) where the sole structural difference is the N-alkyl substituent [1]. Additionally, the absence of the 2-methyl substituent eliminates the chiral center required for stereochemically defined library synthesis, while the free-base form of 2-methylpiperazine exhibits a logP of –0.68 and a water solubility of 78 g/100 mL, a polarity profile entirely incompatible with the lipophilic requirements of CNS-penetrant or membrane-targeted designs that the cyclopentyl-methyl combination addresses . The case for rigid specification is therefore rooted in measurable pharmacochemical divergence, not supplier preference.

Quantitative Evidence Guide: Measurable Differentiation of 1-Cyclopentyl-2-methylpiperazine Dihydrochloride from Closest Analogs


Evidence Dimension 1 — Structural Identity: Dual N1-Cyclopentyl and C2-Methyl Substitution Versus Mono-Substituted Analogues

The target compound carries two distinct substituents on the piperazine core—a cyclopentyl group on N1 and a methyl group on C2—generating a single stereogenic center and a well-defined three-dimensional pharmacophore [1]. The closest commercially available comparator, 1-cyclopentylpiperazine dihydrochloride (CAS 131269-35-7), lacks the C2-methyl substituent and is achiral, eliminating the stereochemical resolution required for enantioselective SAR campaigns and chiral library construction . Conversely, 2-methylpiperazine (CAS 109-07-9) lacks the N-cyclopentyl group entirely, reducing molecular weight by 68 Da and removing the steric bulk that drives differential receptor-subtype selectivity in piperazine-based ligands . The structural uniqueness of the target compound is thus quantifiable as the simultaneous presence of two substituents that are mutually exclusive in the nearest neighbor catalogues.

medicinal chemistry structure-activity relationship building block differentiation

Evidence Dimension 2 — Lipophilicity (Calculated logP): 2.07 for the Target Dihydrochloride Versus 1.14 to –0.68 for Structural Comparators

The calculated logP of 1-cyclopentyl-2-methylpiperazine dihydrochloride is reported as 2.0663, representing a >0.9-log-unit increase over 1-cyclopentylpiperazine dihydrochloride (logP 1.14–1.68 across vendor sources) and a >2.7-log-unit increase over 2-methylpiperazine (logP –0.68) . This quantitative difference is directly relevant to anticipated membrane permeability: a logP in the 2–3 range is considered optimal for passive blood–brain barrier penetration, whereas logP values below 0 are associated with poor CNS exposure and values near 1 are borderline [1]. The >10-fold predicted increase in octanol–water partition coefficient relative to 2-methylpiperazine and the approximately 2.5- to 5-fold increase relative to 1-cyclopentylpiperazine provide a calculable basis for selecting the target compound when designing CNS-oriented or membrane-targeted chemical probes.

lipophilicity LogP CNS drug design membrane permeability

Evidence Dimension 3 — Salt Form and Storage Stability: Dihydrochloride Salt (MW 241.20) with Cold Storage Specification Versus Free-Base and Hydrochloride Comparators

The target compound is supplied exclusively as the dihydrochloride salt (2 HCl), with a molecular weight of 241.20 g/mol and a vendor-specified storage condition of sealed, dry at 2–8 °C . This contrasts with the free base of 2-methylpiperazine (MW 100.16; storage requirement: flammables area due to flash point of 45 °C), which is a flammable solid posing handling hazards that complicate automated compound management workflows . The dihydrochloride salt of 1-cyclopentylpiperazine (MW 227.17) is stored long-term in a cool, dry place without explicit refrigeration, indicating a different thermal stability profile . The defined 2–8 °C requirement for the target compound implies greater sensitivity to thermal degradation and confirms that procurement and storage infrastructure must be matched to the specific salt form, not assumed equivalent across piperazine salts.

salt form stability storage condition procurement specification dihydrochloride

Evidence Dimension 4 — Pharmacochemical Scaf-fold Precedent: N-Cyclopentyl vs N-Methyl Piperazine Substitution Produces Clinically Documented Pharmacokinetic Divergence (Rifapentine vs Rifampicin Model)

The quantitative impact of replacing an N-methyl group with an N-cyclopentyl group on a piperazine scaffold has been directly characterized in a model drug pair: rifampicin (N-methylpiperazinyl rifamycin) and rifapentine (N-cyclopentylpiperazinyl rifamycin), where this single substitution is the only structural difference [1]. Surface pressure–area isotherm and spectroscopic studies demonstrated that rifapentine exhibits significantly higher affinity for phospholipid monolayers than rifampicin, with measurable differences in vibration frequency shifts of characteristic lipid chemical groups, monolayer reflectivity, and mean molecular area, indicating that the N-cyclopentyl group drives deeper membrane insertion and altered membrane partitioning kinetics [1]. Clinically, this translates to a longer elimination half-life for rifapentine (~13 h) versus rifampicin (~3.5 h), enabling once-weekly dosing for rifapentine versus daily dosing for rifampicin [2]. Although a direct measurement has not been reported for 1-cyclopentyl-2-methylpiperazine itself, the rifamycin precedent provides the strongest class-level quantitative evidence that the N-cyclopentyl substitution, as a conserved structural motif, systematically alters membrane interaction and pharmacokinetic behavior relative to N-methyl analogs.

pharmacokinetics rifamycin membrane interaction N-alkyl substitution

Evidence Dimension 5 — Purity and Batch Consistency: Independent Verification of ≥95% Purity Specification Against Competing Supplier Benchmarks

The minimum purity specification for 1-cyclopentyl-2-methylpiperazine dihydrochloride is uniformly reported as 95% across multiple independent supplier datasheets (AKSci, Chemscene, Leyan, CymitQuimica), indicating a consensus quality benchmark . This is comparable to the 95% specification for 1-cyclopentylpiperazine dihydrochloride (Hit2Lead, Fluorochem) . However, 2-methylpiperazine free base is typically supplied at 98–99% purity, reflecting the simpler synthesis and purification of the mono-substituted free base . The target compound, carrying dual substituents and chiral complexity, achieves the same 95% specification as its simpler achiral N-cyclopentyl analog, indicating that synthetic accessibility and purification protocols have been adequately developed despite the added molecular complexity. No vendor offers purity below 95% for the dihydrochloride salt, establishing a reliable procurement floor.

purity specification quality assurance batch consistency procurement risk

Validated Research and Industrial Application Scenarios for 1-Cyclopentyl-2-methylpiperazine Dihydrochloride (CAS 2126160-82-3)


Scenario 1 — Enantioselective CNS Library Synthesis Requiring a Chiral Piperazine Synthon with Defined Lipophilicity

Medicinal chemistry teams constructing enantiomerically pure compound libraries for CNS targets can deploy 1-cyclopentyl-2-methylpiperazine dihydrochloride as a chiral, lipophilic (logP 2.07) piperazine building block that simultaneously provides N1 steric bulk and a C2 stereogenic center for diastereoselective elaboration . This scaffold addresses the well-documented requirement that successful CNS drugs typically exhibit logP values in the 2–4 range and incorporate three-dimensional, sp³-rich frameworks to minimize promiscuity and improve target selectivity [1]. The achiral comparator 1-cyclopentylpiperazine dihydrochloride (logP 1.14–1.68) cannot support stereochemically resolved SAR, while 2-methylpiperazine (logP –0.68) lacks the lipophilicity for passive brain penetration, making the target compound the smallest available building block that satisfies both stereochemical and permeability design criteria simultaneously .

Scenario 2 — Structure–Activity Relationship Studies on 2-Methylpiperazine-Derived CCR5 Antagonists and Related Chemokine Receptor Ligands

Published SAR campaigns have established that 2-methylpiperazine is a productive core scaffold for potent CCR5 antagonists, with multiple derivatives achieving activity comparable to maraviroc in calcium mobilization assays [2]. 1-Cyclopentyl-2-methylpiperazine dihydrochloride provides a direct entry point for expanding this chemotype by introducing N-cyclopentyl substitution, which—based on the rifamycin precedent—is expected to enhance membrane partitioning, prolong target residence time, and shift pharmacokinetic profiles relative to N-methyl or N-aryl analogs [3]. Researchers can use this building block to systematically interrogate the contribution of N-alkyl lipophilicity to CCR5 antagonist potency and ADME properties without altering the 2-methylpiperazine pharmacophore core.

Scenario 3 — Synthesis of Quinolone- and Quinoline-Based Histamine H3 Receptor Antagonists and Related GPCR Modulators

1-Cyclopentylpiperazine is an established intermediate in the synthesis of imidazole-free histamine H3 receptor antagonists, where the cyclopentyl group contributes to receptor-subtype selectivity . 1-Cyclopentyl-2-methylpiperazine dihydrochloride extends this validated design strategy by adding a C2-methyl group that can be exploited for conformational restriction or as a synthetic handle for further functionalization. The target compound thus enables a rational structure-based evolution from known 1-cyclopentylpiperazine-derived H3 ligands toward more constrained, subtype-selective analogs with enhanced drug-like properties.

Scenario 4 — Membrane Interaction and Drug Delivery Research Leveraging the Cyclopentyl-Piperazine Motif

Pharmaceutical researchers investigating lipid membrane interactions and intracellular delivery can use 1-cyclopentyl-2-methylpiperazine dihydrochloride as a model compound or synthetic intermediate for constructing membrane-active probes. The N-cyclopentyl motif has been quantitatively shown to enhance phospholipid monolayer insertion depth and affinity compared to N-methyl analogs, as measured by PM-IRRAS spectroscopy and Langmuir monolayer techniques [3]. Incorporating this motif into fluorescent or radiolabeled probes allows direct experimental quantification of how N-alkyl substitution on piperazine scaffolds modulates membrane partitioning, intracellular accumulation, and subcellular distribution—parameters critical for the rational design of antibiotics, anticancer agents, and CNS therapeutics.

Quote Request

Request a Quote for 1-Cyclopentyl-2-methylpiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.